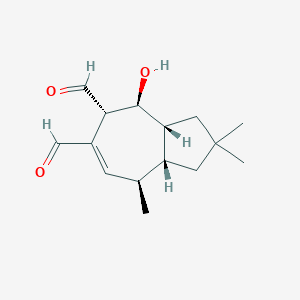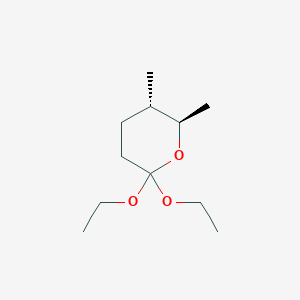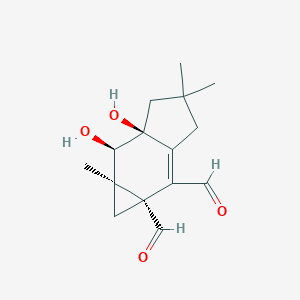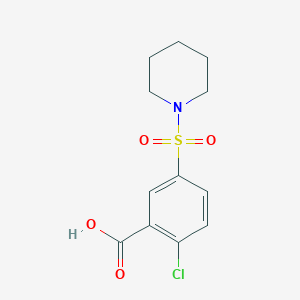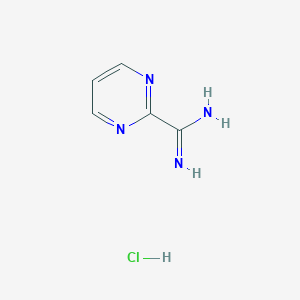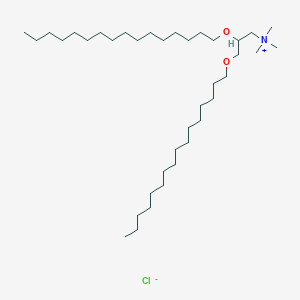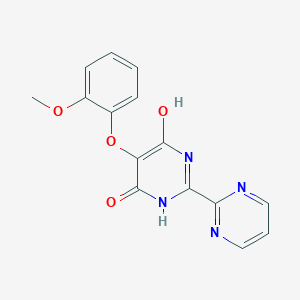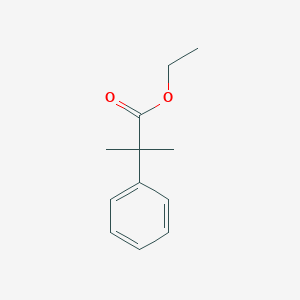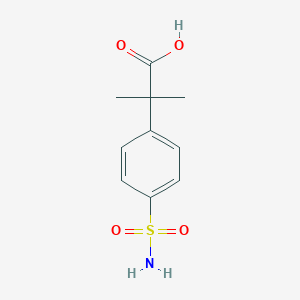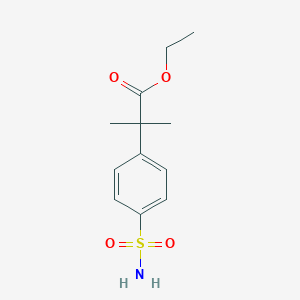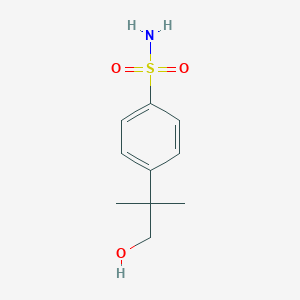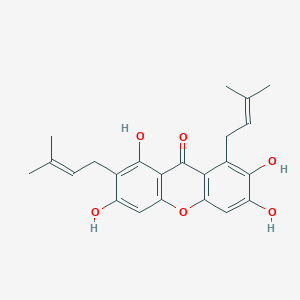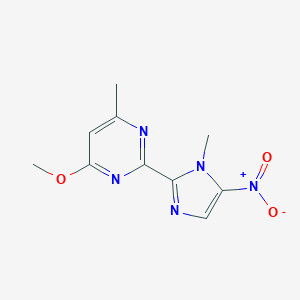![molecular formula C7H10Cl2 B022966 Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) CAS No. 19916-67-7](/img/structure/B22966.png)
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) is a chemical compound that is commonly known as exo-BCP. It is a bicyclic organic compound that is used in various scientific research applications.
Mécanisme D'action
Exo-BCP acts as a dienophile in Diels-Alder reactions, which is a type of organic chemical reaction. It reacts with dienes, which are compounds that contain two double bonds, to form cyclic compounds. This mechanism of action is used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Effets Biochimiques Et Physiologiques
Exo-BCP does not have any known biochemical or physiological effects. However, it is important to note that exo-BCP is a chemical compound that should be handled with care, as it can be hazardous if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
Exo-BCP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, exo-BCP has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It is also a reactive compound that can react with other chemicals in the lab, which can affect the results of experiments.
Orientations Futures
Exo-BCP has several potential future directions for scientific research. One possible direction is the development of new synthetic methods for exo-BCP and its derivatives. Another possible direction is the application of exo-BCP in the development of new materials, such as polymers and resins. Additionally, exo-BCP could be used in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential future directions.
Conclusion:
In conclusion, exo-BCP is a bicyclic organic compound that is used in various scientific research applications. Its synthesis method involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. Exo-BCP acts as a dienophile in Diels-Alder reactions and is used in the synthesis of various organic compounds. It does not have any known biochemical or physiological effects, but it should be handled with care. Exo-BCP has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Méthodes De Synthèse
The synthesis of exo-BCP involves the reaction between 1,3-dichloro-2-propanol and cyclopentadiene. The reaction is carried out under reflux in the presence of a Lewis acid catalyst, such as aluminum trichloride. The resulting product is then purified through distillation to obtain pure exo-BCP.
Applications De Recherche Scientifique
Exo-BCP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. Exo-BCP is also used in the development of new materials, such as polymers and resins.
Propriétés
Numéro CAS |
19916-67-7 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI) |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
(1S,3S,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6-,7-/m0/s1 |
Clé InChI |
SOTQZMKCBKQDMM-ACZMJKKPSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]1[C@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
SMILES canonique |
C1CC2(CC1C(C2)Cl)Cl |
Synonymes |
Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



